2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Molecular Structure Analysis
The molecular formula of the compound is C7H4BrClN2 . The InChI key is MFWMBCKAGFPRTN-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 231.48 .
Scientific Research Applications
Synthesis Methods
- The compound is synthesized through a method involving base-initiated cyclization of quaternary azolium salts, which are formed by interacting certain chemicals like (Z)-1,3-diaryl-4-bromo-2-buten-1-ones with different azoles (Potikha et al., 2010).
- Another method for its synthesis involves the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, leading to the production of polychlorinated imidazo[1,2-α]pyridines (Gudmundsson et al., 1997).
Catalysis and Chemical Reactions
- 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole has been used in CuI-catalyzed hydroxylation of aryl bromides, demonstrating effectiveness in converting both electron-rich and electron-deficient aryl bromides into phenols (Jia et al., 2011).
Pharmaceutical Applications
- Compounds with similar structures have been explored for antimicrobial activities, with derivatives like 2-Mercaptobenzimidazole exhibiting significant antimicrobial action (Al-kazweeny et al., 2021).
- Synthesized imidazo[1,2-a]pyridines have been studied for potential antisecretory and cytoprotective properties as antiulcer agents (Starrett et al., 1989).
- A derivative, 6-Methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, has shown promise as an anticancer agent, indicating the potential of such compounds in cancer treatment (Farah et al., 2011).
Material Science and Coordination Chemistry
- Research has been conducted on coordination compounds based on imidazo[1,2-a]pyridine ligands, examining their crystal structures and photoluminescent properties, which could have implications for materials science (Li et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been used as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .
Biochemical Pathways
The synthesis of similar compounds involves a chemodivergent reaction, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility, which can impact its bioavailability, is described as slightly soluble in water .
Result of Action
Compounds with similar structures have been used in organic syntheses and as pharmaceutical intermediates .
Properties
IUPAC Name |
6-bromo-3-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(18)22-7-10(17)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLXGOTXCXLKBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.